molecular formula C11H9ClN2O B13118754 (6-Chloro-[3,4'-bipyridin]-5-yl)methanol

(6-Chloro-[3,4'-bipyridin]-5-yl)methanol

Cat. No.: B13118754
M. Wt: 220.65 g/mol
InChI Key: LPLHPBKUGJMCSJ-UHFFFAOYSA-N
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Description

(6-Chloro-[3,4’-bipyridin]-5-yl)methanol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a hydroxymethyl group at the 5th position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be achieved through various methods such as the Ullmann coupling reaction or the Suzuki-Miyaura coupling reaction.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base like sodium hydroxide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(6-Chloro-[3,4’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted bipyridines.

Scientific Research Applications

(6-Chloro-[3,4’-bipyridin]-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(6-Chloro-[3,4’-bipyridin]-5-yl)methanol can be compared with other similar compounds, such as:

    (6-Chloro-[2,3’-bipyridin]-5-yl)methanol: Similar structure but with different positional isomerism.

    (6-Chloro-[4,4’-bipyridin]-5-yl)methanol: Another positional isomer with different chemical properties.

    (6-Chloro-[3,4’-bipyridin]-5-yl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.

The uniqueness of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(2-chloro-5-pyridin-4-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H9ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2

InChI Key

LPLHPBKUGJMCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CO

Origin of Product

United States

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